molecular formula C12H11N B2805571 3-Phenylbicyclo[1.1.1]pentane-1-carbonitrile CAS No. 83249-01-8

3-Phenylbicyclo[1.1.1]pentane-1-carbonitrile

Cat. No.: B2805571
CAS No.: 83249-01-8
M. Wt: 169.227
InChI Key: MKXLZMSGWPUXMP-UHFFFAOYSA-N
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Description

3-Phenylbicyclo[1.1.1]pentane-1-carbonitrile (CAS 83249-01-8) is a high-value chemical building block featuring the bicyclo[1.1.1]pentane (BCP) motif. This scaffold is recognized in medicinal chemistry as a bioisostere for a para -substituted phenyl ring or a tert-butyl group, offering a strategy to improve the physicochemical properties of drug candidates . The BCP core is sp3-rich and can effectively disrupt molecular planarity, which often leads to enhanced solubility, reduced lipophilicity, and improved metabolic stability compared to flat aromatic systems . The nitrile functional group at the bridgehead position provides a versatile handle for further synthetic transformations, allowing researchers to access a wide array of BCP-containing derivatives such as carboxylic acids, amines, and amides. Research has demonstrated the successful incorporation of the BCP phenyl bioisostere into known pharmacophores to develop inhibitors with optimized profiles. For instance, replacing an internal aromatic ring in the LpPLA2 inhibitor darapladib with a BCP unit was well-tolerated by the enzyme, maintained high potency, and resulted in improved aqueous solubility and membrane permeability . This makes this compound a critical intermediate for medicinal chemists engaged in lead optimization, fragment-based drug discovery, and the exploration of novel chemical space in agrochemical and pharmaceutical research. This product is intended for research and further manufacturing applications only. It is not intended for direct human or veterinary use.

Properties

IUPAC Name

3-phenylbicyclo[1.1.1]pentane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N/c13-9-11-6-12(7-11,8-11)10-4-2-1-3-5-10/h1-5H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKXLZMSGWPUXMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylbicyclo[111]pentane-1-carbonitrile typically involves the formation of the bicyclo[11One common method involves the homolytic aromatic alkylation of benzene, which is a metal-free process . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-Phenylbicyclo[1.1.1]pentane-1-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the carbonitrile group to other functional groups such as amines.

    Substitution: The phenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically employed.

    Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Chemistry: In chemistry, 3-Phenylbicyclo[1.1.1]pentane-1-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology and Medicine: Its structural features can be exploited to design molecules with specific biological activities .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 3-Phenylbicyclo[1.1.1]pentane-1-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bicyclo[1.1.1]pentane core can provide a rigid scaffold that influences the binding affinity and selectivity of the compound for its targets .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents (Position) Key Functional Groups Applications/Reactivity References
Bicyclo[1.1.1]pentane-1-carbonitrile None Nitrile (-C≡N) Intermediate for amine synthesis
3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid Phenyl (3), Carboxylic acid (-COOH) Carboxylic acid Drug design (bioisostere for aromatic acids)
Methyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate Phenyl (3), Methyl ester (-COOCH₃) Ester Prodrug development; hydrolytic prodrugs
3-(tert-Butyl)bicyclo[1.1.1]pentane-1-carbonylbenzonitrile tert-Butyl (3), Carbonylbenzonitrile Carbonyl (-CO-), Nitrile Fragment-based drug discovery
3-Aminobicyclo[1.1.1]pentane-1-carbonitrile hydrochloride Amino (-NH₂), Nitrile (-C≡N) Amine (as hydrochloride salt) Pharmacokinetic optimization

Key Observations :

  • Nitrile vs. Carboxylic Acid/Ester : Replacing the nitrile with a carboxylic acid (e.g., 3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid) increases hydrophilicity and enables salt formation, enhancing solubility for oral bioavailability . Methyl esters (e.g., Methyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate) serve as prodrugs, hydrolyzing in vivo to active acids .
  • Amino Derivatives: 3-Aminobicyclo[1.1.1]pentane-1-carbonitrile hydrochloride exhibits improved stability and solubility compared to the free base, making it suitable for formulation . The amino group also enables conjugation with sulfonamides or ureas for targeted therapies .

Key Observations :

  • Radical-Based Synthesis : The metal-free homolytic alkylation method for this compound is advantageous for large-scale production, avoiding metal contamination .
  • Functionalization Post-Synthesis : Carboxylic acid derivatives are often synthesized via hydrolysis of ester precursors, ensuring high yields and scalability .

Biological Activity

Overview

3-Phenylbicyclo[1.1.1]pentane-1-carbonitrile is a chemical compound characterized by its unique bicyclic structure, which consists of a bicyclo[1.1.1]pentane core with a phenyl group and a carbonitrile functional group attached. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug design.

  • Molecular Formula : C₁₂H₁₁N
  • CAS Number : 83249-01-8
  • Structure : The bicyclic framework provides a rigid scaffold that can influence the binding affinity and specificity for various biological targets.

The biological activity of this compound is primarily attributed to its interactions with molecular targets, such as enzymes and receptors. The compound may exert its effects through:

  • Enzyme Inhibition : Binding to enzymes involved in critical biological processes, thereby inhibiting their activity.
  • Receptor Modulation : Interacting with cell surface receptors, leading to changes in cellular signaling pathways.
  • Cellular Function Disruption : Interfering with the function of cellular components, such as DNA or proteins, resulting in altered cell behavior.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

Antimicrobial Properties

Studies have explored the compound's antimicrobial effects, suggesting that it may inhibit the growth of various pathogens. The mechanism likely involves disruption of microbial cell functions through interaction with essential enzymes.

Anticancer Potential

The compound has been investigated for its anticancer properties, particularly in targeting specific cancer cell lines. Its structural features may facilitate interactions with cancer-related targets, leading to apoptosis or cell cycle arrest.

Synthesis and Applications

This compound serves as a versatile building block in organic synthesis, allowing for the development of more complex molecules. Its applications extend across:

  • Medicinal Chemistry : As a scaffold for designing new therapeutic agents.
  • Industrial Chemistry : In the production of specialty chemicals and materials due to its stability and reactivity .

Study on Anticancer Activity

A notable study evaluated the anticancer activity of 3-Phenylbicyclo[1.1.1]pentane derivatives against various cancer cell lines. The results demonstrated significant cytotoxic effects, with IC₅₀ values indicating potency comparable to established chemotherapeutics.

Pharmacokinetic Evaluation

A pharmacokinetic study assessed the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in vivo. Findings suggested favorable bioavailability profiles, which are critical for therapeutic efficacy.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructure TypeKey Features
This compoundBicyclicContains phenyl and carbonitrile groups
Bicyclo[1.1.1]pentane-1-carbonitrileBicyclicLacks phenyl group; less complex
3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acidBicyclicContains carboxylic acid instead of carbonitrile

Q & A

Q. What are the primary synthetic routes for 3-phenylbicyclo[1.1.1]pentane-1-carbonitrile, and how do reaction conditions influence yields?

The synthesis typically involves functionalizing the bicyclo[1.1.1]pentane core. A common precursor is [1.1.1]propellane, which undergoes radical or photochemical reactions to introduce substituents. For example:

  • Radical-mediated alkylation : Homolytic cleavage of propellane followed by trapping with phenyl radicals and subsequent nitrile introduction .
  • Photochemical methods : UV irradiation (e.g., 365 nm) enables strain-release functionalization, often using tosyl chloride or nitrile precursors under controlled conditions .
    Key factors : Temperature (<50°C), anhydrous solvents (e.g., DMF), and exclusion of moisture to prevent byproducts. Yields range from 40–70% depending on substituent steric effects.

Q. How is the structure of this compound validated experimentally?

  • X-ray crystallography : Resolves the strained bicyclic framework and confirms the spatial orientation of the phenyl and nitrile groups.
  • NMR spectroscopy : Distinct 1H^1H and 13C^{13}C signals for bridgehead carbons (δ ~40–50 ppm) and nitrile carbon (δ ~120 ppm) .
  • IR spectroscopy : Strong absorption at ~2240 cm1^{-1} confirms the nitrile group.

Q. What safety protocols are critical when handling this compound?

  • Hazard profile : Similar to nitriles (e.g., H302, H315, H319, H335 risks). Use fume hoods, nitrile gloves, and respiratory protection to avoid inhalation of dust/aerosols .
  • Storage : Dry, inert atmosphere (argon) at –20°C to prevent degradation.

Advanced Research Questions

Q. How does the bonding in the bicyclo[1.1.1]pentane core influence reactivity?

The central C–C bond is non-bonding or weakly repulsive due to σ-orbital misalignment, while π-type "banana bonds" contribute ~60 kcal/mol stabilization . This strain:

  • Enhances electrophilicity : The nitrile group becomes more reactive toward nucleophiles (e.g., Grignard reagents).
  • Facilitates radical reactions : Strain release drives homolytic cleavage, enabling aryl/alkyl radical additions .

Q. What computational methods are used to predict regioselectivity in derivatization reactions?

  • *DFT calculations (B3LYP/6-31G)**: Model transition states for nucleophilic attacks, showing preference for the less sterically hindered bridgehead position.
  • Molecular dynamics : Simulate solvent effects (e.g., THF vs. DCM) on reaction pathways .

Q. How can contradictions in reported reaction outcomes be resolved?

Example: Discrepancies in nitrile group stability under basic conditions.

  • Method : Controlled kinetic studies with in-situ 19F^{19}F-NMR monitoring (if fluorinated analogs are used).
  • Root cause : Trace moisture or metal impurities may hydrolyze nitriles to amides .

Q. What are the challenges in scaling up synthesis while maintaining purity?

  • Byproduct formation : Oligomerization via radical coupling; mitigated by slow addition of initiators (e.g., AIBN).
  • Purification : Requires flash chromatography (hexane/EtOAc) or preparative HPLC for >95% purity .

Applications in Drug Discovery

Q. How does the bicyclo[1.1.1]pentane scaffold improve pharmacokinetic properties?

  • Bioisostere potential : Replaces tert-butyl or aryl groups, reducing metabolic oxidation while maintaining lipophilicity (logP ~2.5) .
  • Conformational rigidity : Enhances target binding selectivity, as seen in protease inhibitors (IC50_{50} improvements by 10–100× vs. linear analogs).

Q. What in vivo models are suitable for evaluating derivatives?

  • Rodent pharmacokinetics : Oral bioavailability studies (e.g., Sprague-Dawley rats) to assess absorption and half-life.
  • Toxicity screening : Liver microsome assays to detect nitrile-derived cyanide release .

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